![molecular formula C25H26N4O2S B2862418 N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-95-7](/img/structure/B2862418.png)
N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrimidines and [1,2,4]triazolo[4,3-a]quinoxalines are classes of compounds that have been synthesized for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and condensation reactions .Scientific Research Applications
Herbicidal Activity
A notable application of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, is in the field of agriculture as herbicides. These compounds have been prepared through condensation reactions and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimicrobial and Antifungal Properties
Research on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, which shares the triazolopyridine core with this compound, indicates that some derivatives display good antifungal activities and insecticidal activity. Specifically, certain compounds have shown high inhibition rates against pathogens like Rhizotonia erealis and Helminthosporium maydis, as well as significant mortality rates against pests such as Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Antimicrobial Evaluation
Further studies on substituted sulfonamides and sulfinyl compound derivatives, achieved through reactions of 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives, have been screened for antimicrobial activity. These compounds contribute to the broader understanding of the potential antimicrobial applications of related triazolopyridine derivatives (Abdel-Motaal & Raslan, 2014).
Agricultural Chemistry
The herbicidal and biochemical impacts of bioactive sulfonamide thiazole derivatives, as potential insecticidal agents against pests like the cotton leafworm Spodoptera littoralis, have been investigated. These studies offer insights into the use of triazolopyridine derivatives in developing effective insecticides, highlighting their biological activity and potential in agricultural chemistry (Soliman et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in the biological system . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This makes it a precise pharmacophore with a bioactive profile . .
Biochemical Pathways
The compound, being a derivative of the 1,2,4-triazole class, may affect various biochemical pathways. For instance, some 1,2,4-triazole derivatives have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a wide range of biochemical pathways, and their inhibition can lead to downstream effects such as reduced inflammation, decreased tumor growth, and antimicrobial activity .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential enzyme inhibitory activity, the compound could lead to a decrease in the activity of certain enzymes, resulting in therapeutic effects such as reduced inflammation, slowed tumor growth, or antimicrobial activity .
Future Directions
properties
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-5-20-8-10-21(11-9-20)17-29(23-14-12-22(13-15-23)18(2)3)32(30,31)24-7-6-16-28-19(4)26-27-25(24)28/h5-16,18H,1,17H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVMJWDACYHGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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